molecular formula C12H29O7PSi B14425645 Diethyl 2-(triethoxysilyl)ethyl phosphate CAS No. 82887-05-6

Diethyl 2-(triethoxysilyl)ethyl phosphate

Cat. No.: B14425645
CAS No.: 82887-05-6
M. Wt: 344.41 g/mol
InChI Key: ULXDQWFTDNJVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(triethoxysilyl)ethyl phosphate is an organophosphorus compound with the molecular formula C12H29O6PSi. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. The compound is also referred to as diethylphosphonatoethyltriethoxysilane and is used as a chemical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(triethoxysilyl)ethyl phosphate can be synthesized through the reaction of diethyl chlorophosphate with triethoxysilane in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(triethoxysilyl)ethyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are influenced by the presence of different reagents and conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol, phosphoric acid derivatives, and various substituted compounds. These products have significant applications in different fields .

Mechanism of Action

The mechanism of action of diethyl 2-(triethoxysilyl)ethyl phosphate involves its ability to form strong bonds with various substrates. The compound’s triethoxysilyl group reacts with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and enhances its performance in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(triethoxysilyl)ethyl phosphate is unique due to its combination of phosphonate and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications. Its ability to form strong bonds with different substrates sets it apart from other similar compounds .

Properties

CAS No.

82887-05-6

Molecular Formula

C12H29O7PSi

Molecular Weight

344.41 g/mol

IUPAC Name

diethyl 2-triethoxysilylethyl phosphate

InChI

InChI=1S/C12H29O7PSi/c1-6-14-20(13,15-7-2)16-11-12-21(17-8-3,18-9-4)19-10-5/h6-12H2,1-5H3

InChI Key

ULXDQWFTDNJVTP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCOP(=O)(OCC)OCC)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.